オキシコナゾール
概要
説明
オキシコナゾールは、足白癬、股部白癬、円形脱毛症、癜風など、さまざまな皮膚感染症の治療に、外用製剤として一般的に使用される広域スペクトル抗真菌薬です 。 オキシスタットやオキシゾールなどのブランド名で販売されています 。 この化合物は、1975年に特許を取得し、1983年に医療用として承認されました .
2. 製法
合成経路と反応条件: オキシコナゾールの合成には、ケトンをヒドロキシルアミンで処理してオキシムを生成し、次に強塩基(ナトリウムヒドリドなど)の存在下で2,4-ジクロロベンジルクロリドでアルキル化する方法が用いられます 。 反応条件は通常、次のとおりです。
ステップ 1: ヒドロキシルアミンを用いたケトンからのオキシムの生成。
ステップ 2: ナトリウムヒドリドを塩基として用いたオキシムの2,4-ジクロロベンジルクロリドによるアルキル化。
工業生産方法: オキシコナゾールの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と高収率が確保されます。 高速ホモジナイゼーションやナノエマルジョンなどの技術が採用され、薬物のバイオアベイラビリティと安定性が向上します .
3. 化学反応解析
反応の種類: オキシコナゾールは、次のようなさまざまな化学反応を起こします。
酸化: オキシコナゾールは、特定の条件下で酸化される可能性がありますが、治療用途としては一般的ではありません。
還元: オキシコナゾールでは、還元反応はあまり一般的ではありません。
置換: この化合物は、特にイミダゾール環とクロロベンゼン部分を含む置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
置換: 求核試薬を置換反応に使用できます。
主要な生成物: これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応により、抗真菌作用が変化した誘導体が生成される可能性があります .
4. 科学研究への応用
オキシコナゾールは、科学研究において幅広い用途があります。
化学: 抗真菌剤とその合成の研究におけるモデル化合物として使用されています。
科学的研究の応用
Oxiconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antifungal agents and their synthesis.
Biology: Investigated for its effects on fungal cell membranes and its potential antibacterial properties.
Medicine: Primarily used to treat fungal skin infections.
Industry: Used in the formulation of topical creams, lotions, and gels for antifungal treatments.
作用機序
オキシコナゾールは、真菌細胞膜の完全性を維持するために不可欠なエルゴステロール生合成を阻害することで、抗真菌作用を発揮します 。 シトクロムP450 51酵素(ラノステロール14-αデメチラーゼ)を標的にし、細胞溶解と真菌の死滅を引き起こします 。 さらに、オキシコナゾールはDNA合成を阻害し、ATPの細胞内濃度を抑制することが示されています .
類似の化合物:
- フルコナゾール
- ケトコナゾール
- ミコナゾール
比較:
- フルコナゾール: オキシコナゾールとは異なり、フルコナゾールはしばしば全身的に使用され、全身性真菌感染症など、より幅広い用途があります。
- ケトコナゾール: オキシコナゾールと同様に、ケトコナゾールは外用で使用されますが、より多くの全身性副作用があります。
- ミコナゾール: ミコナゾールとオキシコナゾールはどちらも外用で使用されますが、オキシコナゾールには、抗真菌活性を高める独自のオキシムエーテルフラグメントが含まれています .
オキシコナゾールは、広域スペクトル活性、耐性発達の可能性が低いこと、耐性菌感染症の併用療法への潜在的な使用など、その特徴が際立っています .
生化学分析
Biochemical Properties
Oxiconazole is a broad-spectrum imidazole derivative whose antifungal activity is derived primarily from the inhibition of ergosterol biosynthesis, which is critical for cellular membrane integrity . This interaction destabilizes the enzyme, leading to cell lysis .
Cellular Effects
Oxiconazole exerts its effects on various types of cells, primarily fungi. It inhibits DNA synthesis and suppresses intracellular concentrations of ATP . This leads to cell lysis and death, effectively treating the fungal infection .
Molecular Mechanism
The molecular mechanism of Oxiconazole involves the inhibition of ergosterol biosynthesis, a critical component for the integrity of the fungal cell membrane . It acts to destabilize the fungal cytochrome P450 51 enzyme, leading to its inhibition and subsequent cell lysis .
Metabolic Pathways
Oxiconazole’s primary metabolic pathway involves the inhibition of ergosterol biosynthesis . It interacts with the fungal cytochrome P450 51 enzyme, leading to the inhibition of this enzyme and disruption of ergosterol biosynthesis .
Subcellular Localization
The subcellular localization of Oxiconazole is not explicitly stated in the available literature. Given its mechanism of action, it is likely that Oxiconazole interacts with components of the fungal cell membrane, specifically the cytochrome P450 51 enzyme .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxiconazole involves the treatment of a ketone with hydroxylamine to form an oxime, which is then alkylated with 2,4-dichlorobenzyl chloride in the presence of a strong base like sodium hydride . The reaction conditions typically involve:
Step 1: Formation of oxime from ketone using hydroxylamine.
Step 2: Alkylation of oxime with 2,4-dichlorobenzyl chloride using sodium hydride as a base.
Industrial Production Methods: Industrial production of oxiconazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. Techniques like high-speed homogenization and nanoemulsion methods are employed to enhance the drug’s bioavailability and stability .
化学反応の分析
Types of Reactions: Oxiconazole undergoes various chemical reactions, including:
Oxidation: Oxiconazole can be oxidized under specific conditions, although this is not a common reaction for its therapeutic use.
Reduction: Reduction reactions are less common for oxiconazole.
Substitution: The compound can undergo substitution reactions, particularly involving its imidazole ring and chlorobenzene moieties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophilic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to derivatives with modified antifungal properties .
類似化合物との比較
- Fluconazole
- Ketoconazole
- Miconazole
Comparison:
- Fluconazole: Unlike oxiconazole, fluconazole is often used systemically and has a broader range of applications, including systemic fungal infections.
- Ketoconazole: Similar to oxiconazole, ketoconazole is used topically but has more systemic side effects.
- Miconazole: Both miconazole and oxiconazole are used topically, but oxiconazole has a unique oxime-ether fragment that enhances its antifungal activity .
Oxiconazole stands out due to its broad-spectrum activity, low propensity for resistance development, and potential use in combination therapies for resistant bacterial infections .
特性
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity. | |
Record name | Oxiconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64211-45-6 | |
Record name | Oxiconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxiconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Oxiconazole, similar to other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol. [] This process disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. [] This disruption alters membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth. []
A: While generally fungistatic, Oxiconazole exhibits fungicidal activity against specific species like Aspergillus fumigatus, Cryptococcus neoformans, Candida albicans, and Trichophyton mentagrophytes. []
A: Research indicates that Oxiconazole inhibits DNA synthesis in fungal cells at subinhibitory concentrations, impacting cell multiplication. It also affects RNA, protein, and carbohydrate synthesis to a lesser extent. []
ANone: The molecular formula of Oxiconazole nitrate is C18H13Cl4N3O4, and its molecular weight is 473.1 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like FTIR [, , ] and DSC [, , ] being employed to analyze Oxiconazole and its formulations, ensuring material compatibility and stability.
A: FTIR and DSC techniques are commonly employed to evaluate drug-polymer compatibility in Oxiconazole formulations, ensuring the absence of undesirable interactions. [, , ]
A: Studies have explored various formulations, including creams, lotions, gels, and nanocarriers, to enhance Oxiconazole's stability and delivery. [, , , , , , , ] Stability tests under accelerated conditions help determine the optimal formulations for maintaining drug integrity. []
A: Research involving the synthesis of Oxiconazole analogs with inverted oxime ether structures (types 7 and 8) revealed interesting SAR insights. [] Some modifications, particularly N-ethoxy-morpholino substitutions, retained good antifungal activity against Candida strains, comparable to Oxiconazole. [] Notably, these analogs displayed fungicidal properties against Candida albicans, unlike the fungistatic nature of Oxiconazole. []
A: ** Several strategies are used to improve Oxiconazole formulation: * Niosomes: These enhance drug delivery potential, increase drug efficacy, and provide stability. [] * Emulgels: They combine the benefits of emulsions and gels, making them suitable for delivering hydrophobic drugs like Oxiconazole. [] * Solid lipid nanoparticles (SLNs): They offer controlled drug release and enhanced effectiveness in treating Tinea infections. [] * Nanoemulsions: These improve solubility and can be incorporated into gels for treating vaginal infections. [, ] * Microsponge gels: This formulation provides controlled release and increased skin residence time compared to conventional formulations. [] * Nanostructured lipid carriers (NLCs): They improve solubility and prolong drug release for topical treatment of fungal infections. [] * Transdermal patches: These can be designed to provide controlled and sustained drug release. [] * Liposomes:** Liposomes incorporating oleic acid can improve transdermal delivery and enhance efficacy against fungal infections. [, ]
A: Following topical application, Oxiconazole is rapidly absorbed into the stratum corneum, achieving peak concentrations within approximately 100 minutes. []
A: Fungicidal concentrations are maintained in the epidermis and dermis for at least five hours. [] Furthermore, levels exceeding the minimum inhibitory concentrations (MICs) for susceptible fungi persist in various skin layers, including the hair follicle, for over 16 hours. []
A: Oxiconazole exhibits negligible systemic absorption following topical application, suggesting minimal risk of systemic side effects. []
A: In vitro studies utilize various methods like agar dilution and microdilution assays to determine the MIC of Oxiconazole against a range of fungal species. [, , , ] These tests provide insights into its spectrum of activity and potency.
ANone: Researchers utilize animal models to assess Oxiconazole's efficacy. These include:
* **Guinea pig trichophytosis model:** This model demonstrates high topical activity of Oxiconazole. []* **Rat vaginal candidiasis model:** Oxiconazole shows superior potency compared to other imidazole antimycotics in this model. []* **Mouse models:** Efficacy is observed in dermal infections (T. mentagrophytes var. quinckeanum), systemic histoplasmosis, and to a lesser degree, systemic candidiasis. [] However, it appears inactive against cryptococcosis and aspergillosis in mice. []
ANone: Numerous clinical trials have demonstrated the efficacy of Oxiconazole in treating various dermatophytoses, including:
* **Tinea pedis (athlete's foot):** Oxiconazole shows high efficacy in treating plantar-type tinea pedis, primarily caused by T. rubrum, achieving mycologic cure in a significant percentage of patients. [, , , ]* **Tinea corporis (ringworm):** Oxiconazole effectively treats tinea corporis, with significant improvements in clinical symptoms observed within weeks of treatment. [, , , ]* **Tinea cruris (jock itch):** Oxiconazole demonstrates efficacy against tinea cruris, exhibiting comparable or superior results to other antifungal agents. [, , , , ]* **Tinea (pityriasis) versicolor:** Oxiconazole effectively treats tinea versicolor, showing significant improvement in scaling, pigmentation, and pruritus. [, ]* **Vaginal candidiasis:** Clinical trials comparing Oxiconazole with other antifungal agents like econazole demonstrate its efficacy in treating vaginal candidiasis, with high cure rates observed in both single-dose and multi-day treatment regimens. [, ]
A: While the provided research doesn't elaborate on specific resistance mechanisms for Oxiconazole, it highlights the low propensity for developing stable resistance in S. aureus. [] This characteristic makes it a promising candidate for combination therapy to combat the emergence of drug resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。